molecular formula C10H10ClNO3 B411196 Ethyl 2-(3-chloroanilino)-2-oxoacetate CAS No. 17710-00-8

Ethyl 2-(3-chloroanilino)-2-oxoacetate

Cat. No.: B411196
CAS No.: 17710-00-8
M. Wt: 227.64g/mol
InChI Key: ROIXZGUCSLCCRW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloroanilino)-2-oxoacetate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of ethyl acetate, where the hydrogen atom in the amine group is replaced by a 3-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-chloroanilino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

Ethyl 2-(3-chloroanilino)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloroanilino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.

Comparison with Similar Compounds

  • Ethyl 3-(4-chloroanilino)acetate
  • Ethyl 3-(3-chloroanilino)propanoate
  • Ethyl (3-aminoanilino)(oxo)acetate

Comparison: Ethyl 2-(3-chloroanilino)-2-oxoacetate is unique due to its specific substitution pattern and the presence of the oxo group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atom and the oxo group can significantly influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(3-chloroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXZGUCSLCCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332560
Record name AG-690/15438541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17710-00-8
Record name AG-690/15438541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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